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Compound of Interest

Compound Name: 3,3-Dimethyl-6-nitroindolin-2-one

CAS No.: 100510-64-3

Cat. No.: B3032052

Get Quote

Executive Summary & Structural Logic
3,3-Dimethyl-6-nitroindolin-2-one (often referred to as 6-nitro-3,3-dimethyloxindole) is a gem-

dimethyl substituted indolinone. Unlike simple oxindoles, the quaternary carbon at the C3

position blocks tautomerization to the hydroxyindole form, locking the molecule in the lactam

(keto) state. This structural rigidity, combined with the electron-withdrawing nitro group at C6,

makes it a highly stable yet functionalizable "privileged scaffold" in medicinal chemistry and

materials science.

Core Chemical Identity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3032052#bc-rfq
https://www.benchchem.com/product/b3032052/docs?utm_src=pdf-body#technical-profile-3-3-dimethyl-6-nitroindolin-2-one-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032052?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name 3,3-Dimethyl-6-nitro-1,3-dihydro-2H-indol-2-one

CAS Number

Not widely listed as a commodity chemical;

often synthesized in situ or custom ordered.

(Key derivative CAS: 16111-07-2 refers to the

N-ethanol spiro-precursor)

Molecular Formula C₁₀H₁₀N₂O₃

Molecular Weight 206.20 g/mol

Structural Class Gem-dimethyl oxindole; Nitroarene

Appearance
Yellow to orange crystalline solid (due to nitro-

conjugation)

Physicochemical Profile
Structural Analysis
The molecule features three distinct zones of reactivity/stability:

C3 Gem-Dimethyl Zone: The two methyl groups at C3 prevent oxidative aromatization and

Knoevenagel condensations, imparting high metabolic and chemical stability to the oxindole

ring.

C6 Nitro Handle: Positioned para to the C3 carbon and meta to the lactam nitrogen, this

group strongly deactivates the ring towards electrophilic attack but serves as a latent amine

(via reduction) for coupling reactions.

Lactam (N1-C2) Motif: The N-H proton is acidic (pKa ~13-14), allowing for facile N-alkylation.

The C2 carbonyl is less reactive than typical ketones due to amide resonance but

participates in spiro-cyclization under specific conditions.

Solubility & Stability
Solubility: Poor in water. Soluble in polar aprotic solvents (DMSO, DMF, DMAc) and

moderately soluble in chlorinated solvents (DCM, Chloroform) and alcohols (Methanol,
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Ethanol) when heated.

Stability: Highly stable to air and moisture. The gem-dimethyl group prevents the common

oxidation to isatin seen in mono-substituted oxindoles.

Synthetic Routes & Regiochemistry[2]
Synthesizing the 6-nitro isomer specifically requires bypassing the natural tendency of

oxindoles to nitrate at the 5-position (para to the amine). The most authoritative route utilizes

the Fischer Indole Synthesis starting from meta-substituted hydrazines.

The Fischer Indole Strategy (Regioselective)
This route avoids the regioselectivity issues of direct nitration.

Hydrazone Formation: Reaction of 3-nitrophenylhydrazine with isobutyraldehyde.

Cyclization: Acid-mediated Fischer cyclization yields a mixture of 4-nitro and 6-nitro 3,3-

dimethyl-3H-indoles (indolenines).

Separation: The isomers are separated (crystallization or chromatography).[1]

Oxidation: The 3H-indole is oxidized to the oxindole (indolin-2-one) using a peracid (e.g.,

mCPBA) or KMnO₄.
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Caption: Regioselective synthesis pathway via Fischer Indole cyclization to access the 6-nitro

isomer.

Chemical Reactivity & Functionalization[4]
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The utility of 3,3-dimethyl-6-nitroindolin-2-one lies in its ability to be derivatized at the N1 and

C6 positions.

Reduction of the Nitro Group (C6)
The 6-nitro group is a "masked" amine. Reduction yields 6-amino-3,3-dimethylindolin-2-one, a

key intermediate for:

Urea formation: Reaction with isocyanates (common in kinase inhibitors).

Amide coupling: Reaction with acyl chlorides.

Diazotization: For Sandmeyer-type substitutions (e.g., installing halides).

Protocol: Catalytic Hydrogenation

Dissolution: Dissolve 1.0 eq of nitroindolinone in Methanol/THF (1:1).

Catalyst: Add 10 wt% Pd/C.

Reaction: Stir under H₂ atmosphere (balloon pressure) at RT for 4-12 hours.

Workup: Filter through Celite to remove Pd. Concentrate filtrate.

Yield: Typically >90% quantitative conversion to the amine (color shift from yellow to

colorless/pale brown).

N-Alkylation (N1)
The lactam nitrogen is nucleophilic after deprotonation. This is the critical step for synthesizing

Spiropyran precursors.

Reagents: Alkyl halides (e.g., Iodomethane, 2-bromoethanol) + Base (K₂CO₃ or NaH).

Conditions: DMF or Acetone, 60°C.

Outcome: Formation of N-substituted derivatives (e.g., 1-(2-hydroxyethyl)-3,3-dimethyl-6-
nitroindolin-2-one).[2]
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Reactivity Logic Tree
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Caption: Functionalization map showing the divergent applications of the scaffold.

Experimental Protocol: N-Alkylation (Spiro-
Precursor Synthesis)
This protocol describes the synthesis of the N-hydroxyethyl derivative, a common intermediate

for photochromic materials.

Objective: Synthesize 1-(2-hydroxyethyl)-3,3-dimethyl-6-nitroindolin-2-one.

Setup: Charge a dry round-bottom flask with 3,3-dimethyl-6-nitroindolin-2-one (1.0 equiv)

and anhydrous Acetonitrile (10 mL/g).

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) and a catalytic amount of

Potassium Iodide (KI) (0.1 equiv).

Alkylation: Add 2-Bromoethanol (1.5 equiv) dropwise.
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Reflux: Heat the mixture to reflux (80°C) for 12–18 hours. Monitor by TLC (SiO₂, 40%

EtOAc/Hexanes).

Workup:

Cool to RT and filter off inorganic salts.

Concentrate the filtrate under reduced pressure.

Redissolve residue in EtOAc, wash with water and brine.[3]

Dry over Na₂SO₄ and concentrate.[3]

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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